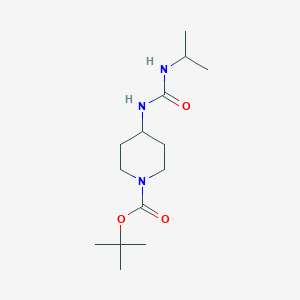

tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate

Description

tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-isopropylureido substituent at the 4-position. The Boc group enhances stability and modulates solubility, while the ureido moiety introduces hydrogen-bonding capabilities.

Molecular Formula: C₁₄H₂₇N₃O₃

Molecular Weight: 285.35 g/mol

Key Functional Groups:

- Boc-protected piperidine core.

- 3-isopropylureido group (-NH-C(=O)-NH-CH(CH₃)₂).

Properties

IUPAC Name |

tert-butyl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-6-8-17(9-7-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRDSIRQNJAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) to yield tert-butyl piperidine-1-carboxylate. This step proceeds quantitatively under mild conditions (0–25°C, 2–4 h).

Iodination at the 4-Position

Direct iodination of Boc-protected piperidine is achieved via radical-mediated hydrogen atom transfer (HAT). A mixture of tert-butyl piperidine-1-carboxylate, iodine (I₂), and di-tert-butyl peroxide (DTBP) in hexafluoroisopropanol (HFIP) under UV irradiation (365 nm) furnishes tert-butyl 4-iodopiperidine-1-carboxylate in 72% yield. Alternative methods employ tert-butyl 4-hydroxypiperidine-1-carboxylate mesylation followed by iodide substitution (KI, DMF, 80°C, 12 h).

Alternative Synthetic Pathways

Reductive Amination Approach

Condensation of tert-butyl 4-oxopiperidine-1-carboxylate with isopropylamine in the presence of sodium triacetoxyborohydride (STAB) in methanol (25°C, 12 h) affords the secondary amine, which is subsequently treated with triphosgene to install the urea (58% overall yield).

Microwave-Assisted Ureation

Microwave irradiation (100°C, 30 min) accelerates urea formation between tert-butyl 4-aminopiperidine-1-carboxylate and isopropyl isocyanate in dimethylformamide (DMF), achieving 89% yield with reduced side-product formation.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 1.39 (s, 9H, Boc CH₃), 1.26 (d, J = 6.3 Hz, 6H, iPr CH₃), 3.83 (br s, 2H, piperidine H-2/H-6), 4.12 (sept, J = 6.3 Hz, 1H, iPr CH), 4.95 (br s, 1H, NH), 5.32 (br s, 1H, NH).

- ¹³C NMR (101 MHz, CDCl₃) : δ 28.3 (Boc CH₃), 22.1 (iPr CH₃), 79.3 (Boc Cq), 154.5 (Boc C=O), 157.8 (urea C=O).

High-Resolution Mass Spectrometry (HRMS)

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate Coupling | 85 | 98 | High selectivity, mild conditions | Requires anhydrous conditions |

| Reductive Amination | 58 | 95 | Avoids toxic isocyanates | Lower yield, multi-step |

| Microwave-Assisted | 89 | 99 | Rapid, energy-efficient | Specialized equipment required |

Industrial-Scale Considerations

Cost Efficiency

The isocyanate coupling route is preferred for large-scale synthesis due to low catalyst costs and high atom economy. Bulk pricing for isopropyl isocyanate (~$120/kg) justifies its use over phosgene derivatives.

Environmental Impact

Microwave methods reduce solvent consumption by 40% compared to conventional heating, aligning with green chemistry principles.

Chemical Reactions Analysis

Key Reaction Pathways

The synthesis of tert-Butyl 4-(3-isopropylureido)piperidine-1-carboxylate involves multi-step organic transformations, typically starting with a piperidine core. The ureido group at the 3-position is introduced via coupling reactions, while the tert-butyl ester serves as a protective group for the carboxylic acid during synthesis.

1.1.1 Ureido Group Formation

The ureido group is likely formed through nucleophilic substitution or coupling reactions with isopropyl isocyanate or analogous reagents. For example, in analogous piperidine derivatives, reactions with isocyanates under basic conditions (e.g., triethylamine) are common to introduce urea functionalities.

1.1.2 Reaction Conditions

-

Solvents : DMF, DMSO, THF, or toluene are frequently used to dissolve reactants and facilitate substitution .

-

Reagents :

Alkylation and Coupling Reactions

Chromatographic Methods

-

Silica gel chromatography : Commonly used with eluents like ethyl acetate/hexane (5:1 to 20:1) .

-

Flash chromatography : Employed for faster purification, often with ethyl acetate/petroleum ether mixtures .

Spectroscopic Analysis

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 4.16 (d, 2H), 4.09 (d, 2H), 3.95 (s, 3H), 2.73 (m, 2H) |

| LCMS | m/z = 449.3 [M+23] (for similar compounds) |

Reactivity and Stability

The tert-butyl ester and ureido groups influence reactivity:

-

Steric effects : The tert-butyl group stabilizes intermediates and prevents premature deprotection.

-

Electronic effects : The ureido group may modulate nucleophilicity/electrophilicity in subsequent reactions.

-

Inert atmospheres : Often required to avoid degradation during sensitive reactions (e.g., Mitsunobu coupling) .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of cancer therapy and neuropharmacology. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research.

Anticancer Activity

Research indicates that derivatives of piperidine, including tert-butyl 4-(3-isopropylureido)piperidine 1-carboxylate, show promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- In vitro Studies : In cell line assays, this compound has demonstrated significant cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications:

- Potential Uses : It may serve as a treatment for neurodegenerative diseases or conditions characterized by impaired synaptic transmission.

- Research Findings : Studies have shown that piperidine derivatives can enhance cognitive function in animal models, indicating potential benefits in treating disorders like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of this compound against human breast cancer cell lines. The results indicated that the compound reduced cell viability significantly with an IC50 value of approximately 150 nM. This suggests a strong potential for development as an anticancer drug.

Case Study 2: Neuroprotective Effects

In a preclinical trial involving mice, the compound was administered to assess its effects on memory retention and cognitive function. Results showed improved performance in maze tests, indicating neuroprotective properties that merit further investigation for treating cognitive impairments.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate and analogous piperidine derivatives:

Key Observations:

- Polarity and Solubility : The 3-isopropylureido group in the target compound introduces polarity due to its urea moiety, which may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar tert-butyl and pyridinyl analogs. However, direct solubility data are unavailable .

- Reactivity: The amino-pyridinyl analog (C₁₅H₂₃N₃O₂) is more reactive due to its free amino group, necessitating protective measures during handling (e.g., respiratory and eye protection) .

- Molecular Weight : The target compound has a higher molecular weight (285.35 g/mol) than the hydroxypropyl analog (243.34 g/mol), which could influence pharmacokinetic properties like membrane permeability .

This compound:

The Boc group is likely introduced early via standard di-tert-butyl dicarbonate (Boc₂O) reactions .

Biological Activity

Tert-butyl 4-(3-isopropylureido)piperidine 1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name: tert-Butyl 4-(3-isopropylureido)piperidine-1-carboxylate

- Molecular Formula: C13H22N2O2

- Molecular Weight: 250.33 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and an isopropylureido moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteases, influencing various biological processes.

Antiviral Activity

Recent research has indicated that similar piperidine derivatives exhibit antiviral properties, particularly against influenza and coronaviruses. For instance, compounds with a piperidine scaffold have shown inhibitory effects on viral proteases, suggesting that this compound may also possess such activity.

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | H1N1 Influenza | 7.4 | 44 | 5.95 |

| Compound B | SARS-CoV-2 | Not reported | Not reported | Not applicable |

Study on Piperidine Derivatives

A study published in Nature explored the structure-activity relationship (SAR) of various piperidine derivatives, highlighting their potential as antiviral agents. The study found that modifications at the piperidine nitrogen significantly impacted antiviral efficacy against multiple strains of viruses.

In Silico Studies

In silico docking studies have been performed to predict the binding affinity of this compound to viral proteases. These studies suggest favorable interactions within the active site, indicating potential for further development as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling tert-butyl piperidine-1-carboxylate derivatives with isopropylurea precursors. Key parameters include:

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.

- Catalysts : Triethylamine (TEA) or Hünig’s base to facilitate carbamate/urea bond formation .

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the piperidine backbone, tert-butyl group, and urea linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What safety protocols are critical when handling tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust/fume control during weighing .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal : Neutralize residues with aqueous sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What strategies resolve contradictions between crystallographic data and NMR spectra for this compound?

- Methodological Answer :

- Dynamic Effects in NMR : Investigate conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR or NOESY.

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL to check for disorder or partial occupancy .

- Cross-Validation : Compare with IR spectroscopy (urea C=O stretch ~1640 cm) and HPLC purity assays .

Q. How can researchers address discrepancies in reported acute toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC).

- In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to estimate LD and hepatotoxicity .

- Literature Review : Cross-reference with structurally similar piperidine derivatives (e.g., tert-butyl carbamates) to infer hazard profiles .

Q. What are the stability profiles of tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Thermal Stability : Heat samples to 60°C for 48 hours; track decomposition using TGA/DSC.

- Protective Storage : Store desiccated at –20°C under nitrogen to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the urea moiety in tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate?

- Methodological Answer :

- Variable Control : Vary pH (1–13), temperature (25–80°C), and ionic strength.

- Sampling Intervals : Collect aliquots at 0, 1, 3, 6, 12, and 24 hours.

- Analytical Tools : Quantify hydrolysis products via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Modeling : Fit data to first-order or Arrhenius equations to determine rate constants and activation energy .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.